4-o-Tolyl-tetrahydro-pyran-4-carboxylic acid
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Overview
Description
4-o-Tolyl-tetrahydro-pyran-4-carboxylic acid is a chemical compound with the molecular formula C13H16O3 and a molecular weight of 220.26 g/mol . It belongs to the class of pyran carboxylic acids and is characterized by a tetrahydropyran ring substituted with a tolyl group at the 4-position and a carboxylic acid group at the same position . This compound is a white crystalline powder that is soluble in water and organic solvents.
Scientific Research Applications
4-o-Tolyl-tetrahydro-pyran-4-carboxylic acid has several scientific research applications, including:
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-o-Tolyl-tetrahydro-pyran-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylbenzaldehyde with dihydropyran in the presence of an acid catalyst to form the intermediate, which is then oxidized to yield the desired carboxylic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-o-Tolyl-tetrahydro-pyran-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The tolyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NH3) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Mechanism of Action
The mechanism of action of 4-o-Tolyl-tetrahydro-pyran-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, influencing their activity. The tolyl group may interact with hydrophobic pockets, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
4-m-Tolyl-tetrahydro-pyran-4-carboxylic acid: Similar structure but with a different position of the methyl group.
4-p-Tolyl-tetrahydro-pyran-4-carboxylic acid: Another positional isomer with the methyl group in the para position.
Uniqueness
4-o-Tolyl-tetrahydro-pyran-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This uniqueness makes it valuable in research and industrial applications .
Properties
IUPAC Name |
4-(2-methylphenyl)oxane-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-10-4-2-3-5-11(10)13(12(14)15)6-8-16-9-7-13/h2-5H,6-9H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJTUCHXNPLAZDW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2(CCOCC2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40594438 |
Source
|
Record name | 4-(2-Methylphenyl)oxane-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40594438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3648-77-9 |
Source
|
Record name | Tetrahydro-4-(2-methylphenyl)-2H-pyran-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3648-77-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-Methylphenyl)oxane-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40594438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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